molecular formula C15H19NO2S2 B14693255 5-Butyl-3-(p-ethoxyphenyl)rhodanine CAS No. 23517-75-1

5-Butyl-3-(p-ethoxyphenyl)rhodanine

Cat. No.: B14693255
CAS No.: 23517-75-1
M. Wt: 309.5 g/mol
InChI Key: WCTHJFQWCCCEMA-UHFFFAOYSA-N
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Description

5-Butyl-3-(p-ethoxyphenyl)rhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a thiazolidine core with a butyl group at the 5-position and a p-ethoxyphenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3-(p-ethoxyphenyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing rhodanine with an appropriate aldehyde in the presence of a base. For instance, the condensation of rhodanine with p-ethoxybenzaldehyde in the presence of piperidine as a catalyst can yield the desired product . The reaction is usually performed under solvent-free conditions or in an environmentally benign solvent to enhance yield and reduce reaction time .

Industrial Production Methods

Industrial production of rhodanine derivatives often employs green chemistry principles. Methods such as microwave-assisted synthesis and the use of ionic liquids as catalysts are common. These methods offer advantages like shorter reaction times, higher yields, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-(p-ethoxyphenyl)rhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Butyl-3-(p-ethoxyphenyl)rhodanine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications . The compound can also induce apoptosis in cancer cells by affecting DNA replication and causing cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

    5-Benzylidene rhodanine: Known for its anticancer and antimicrobial activities.

    5-(4-Methoxybenzylidene) rhodanine: Exhibits antiviral properties.

    5-(4-Chlorobenzylidene) rhodanine: Used in the development of dyes and pigments.

Uniqueness

5-Butyl-3-(p-ethoxyphenyl)rhodanine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the butyl group and the p-ethoxyphenyl group enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

23517-75-1

Molecular Formula

C15H19NO2S2

Molecular Weight

309.5 g/mol

IUPAC Name

5-butyl-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H19NO2S2/c1-3-5-6-13-14(17)16(15(19)20-13)11-7-9-12(10-8-11)18-4-2/h7-10,13H,3-6H2,1-2H3

InChI Key

WCTHJFQWCCCEMA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC

Origin of Product

United States

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